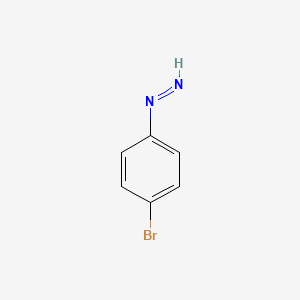
Diazene, (4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (4-bromophenyl)-, also known as Diazene, (4-bromophenyl)-, is a useful research compound. Its molecular formula is C6H5BrN2 and its molecular weight is 185.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diazene, (4-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, (4-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of Diazene, (4-bromophenyl)- is C6H5BrN2, and it features a diazene functional group characterized by the presence of a nitrogen-nitrogen double bond (N=N). The compound exhibits a trans configuration with respect to the N=N bond, which influences its reactivity and interaction with other molecules .
Applications in Organic Synthesis
- Synthesis of Arylboronic Esters :
- Nucleophilic Substitution Reactions :
Applications in Material Science
- Dyeing Agents :
- Photoswitches :
Case Study 1: Crystal Structure Analysis
A study conducted on the crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole revealed significant insights into its molecular arrangement and interactions. The study highlighted the formation of centrosymmetric dimers through hydrogen bonding, which is crucial for understanding the compound's stability and reactivity .
Case Study 2: Cosmetic Formulations
Research indicates that Diazene derivatives can be incorporated into cosmetic formulations due to their stability and skin compatibility. The development of topical formulations utilizing these compounds has shown promising results in enhancing skin hydration and delivering active ingredients effectively .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Synthesis | Synthesis of Arylboronic Esters | Transition-metal-free method |
| Organic Synthesis | Nucleophilic Substitution Reactions | Utilizes aryltriazenes as intermediates |
| Material Science | Dyeing Agents | Effective for natural and synthetic fibers |
| Material Science | Photoswitches | Potential use in photopharmacology |
| Cosmetic Formulations | Topical Products | Enhances skin hydration |
特性
分子式 |
C6H5BrN2 |
|---|---|
分子量 |
185.02 g/mol |
IUPAC名 |
(4-bromophenyl)diazene |
InChI |
InChI=1S/C6H5BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H |
InChIキー |
BNIBNRHSDMYMJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=N)Br |
同義語 |
4-bromophenyldiazene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















